2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide
CAS No.: 901265-65-4
Cat. No.: VC5411537
Molecular Formula: C26H22ClN3O4S
Molecular Weight: 507.99
* For research use only. Not for human or veterinary use.
![2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide - 901265-65-4](/images/structure/VC5411537.png)
Specification
CAS No. | 901265-65-4 |
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Molecular Formula | C26H22ClN3O4S |
Molecular Weight | 507.99 |
IUPAC Name | 2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Standard InChI | InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30) |
Standard InChI Key | IRBXKNVJMBJJHE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound integrates three key structural domains:
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Imidazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Substituents:
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4-Chlorophenyl: Attached at position 5 of the imidazole.
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4-Methoxyphenyl: Positioned at position 2 of the imidazole.
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Sulfanyl-Acetamide Linker: A thioether bridge connects the imidazole to an acetamide group, which is further linked to a 2,3-dihydro-1,4-benzodioxin moiety at position 6 .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₁ClN₄O₄S | |
Molecular Weight | 509.98 g/mol | |
SMILES | COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
InChIKey | MOYWMGNZAXLQJU-UHFFFAOYSA-N |
Nomenclature
The systematic IUPAC name reflects its substituents and connectivity:
2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
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Imidazole Formation: Condensation of 4-chlorophenyl and 4-methoxyphenyl precursors with thiourea or analogous reagents to construct the imidazole ring .
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Sulfanyl Bridge Introduction: Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide group.
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Benzodioxin Coupling: Amide bond formation between the acetamide and 6-amino-2,3-dihydro-1,4-benzodioxin .
Table 2: Key Synthetic Intermediates
Step | Intermediate | Role |
---|---|---|
1 | 5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazole-4-thiol | Core imidazole with reactive thiol group |
2 | 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Acetamide precursor for coupling |
Reaction Mechanisms
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Thioether Formation: The thiol group attacks a chloroacetamide derivative in an SN₂ reaction, displacing chloride.
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Amide Coupling: Carbodiimide-mediated (e.g., EDC/HOBt) activation facilitates bond formation between carboxylic acid and amine groups .
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Limited aqueous solubility due to aromatic and hydrophobic domains; soluble in DMSO or DMF.
Spectroscopic Characterization
Table 3: Predicted Collision Cross Section (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 509.10448 | 218.0 |
[M+Na]⁺ | 531.08642 | 234.4 |
[M-H]⁻ | 507.08992 | 227.7 |
Biological Activity and Applications
Anticancer Activity
Imidazole derivatives demonstrate apoptosis induction via caspase-3 activation and mitochondrial membrane disruption .
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): Structural analogs show IC₅₀ values <10 µM, suggesting anti-inflammatory potential .
Table 4: Comparative Bioactivity of Analogues
Compound | IC₅₀ (COX-2) | MIC (S. aureus) |
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Target Compound | Under study | Under study |
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | 6.7 µM | 12 µg/mL |
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